molecular formula C8H6BrNO2 B2985624 (E)-3-(6-Bromopyridin-2-YL)acrylic acid CAS No. 1454890-97-1; 773130-29-3

(E)-3-(6-Bromopyridin-2-YL)acrylic acid

Cat. No.: B2985624
CAS No.: 1454890-97-1; 773130-29-3
M. Wt: 228.045
InChI Key: OWKKFIFFUTURMU-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(6-Bromopyridin-2-YL)acrylic acid is a pyridine-based acrylate derivative characterized by a bromine substituent at the 6-position of the pyridine ring and an acrylic acid moiety at the 2-position. The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the conjugated acrylic acid group contributes to its electronic properties and intermolecular interactions.

Properties

IUPAC Name

(E)-3-(6-bromopyridin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKKFIFFUTURMU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Position & Type Key Properties/Applications Reference
This compound 6-Bromo, 2-pyridinyl Cross-coupling precursor -
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate 6-Bromo, 2-chloro, 3-pyridinyl Dual halogenation for reactivity
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate 6-Cyano, 5-fluoro, 3-pyridinyl Electron-withdrawing substituents
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate 2-Amino, 5-bromo, 3-pyridinyl Bioactive intermediate
(E)-Ethyl-3-(6-(trifluoromethyl)pyridin-3-yl)acrylate 6-Trifluoromethyl, 3-pyridinyl Enhanced lipophilicity
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate 5-Hydroxy, 2-pyridinyl Protective-group strategy
(E)-3-(6-Aminopyridin-3-yl)acrylic acid 6-Amino, 3-pyridinyl Hydrogen-bonding capability

Key Observations:

  • Halogenation : Bromine at the 6-position (target compound) offers distinct reactivity compared to chloro () or trifluoromethyl () groups. Bromine facilitates cross-coupling, whereas trifluoromethyl enhances metabolic stability in drug candidates.
  • Functionality: Amino () or hydroxy () groups introduce hydrogen-bonding sites, impacting solubility and biological activity.

Key Observations:

  • Efficiency : Photoredox catalysis () achieves higher yields (91%) compared to traditional coupling methods (65% in ).
  • Purification : Silica gel chromatography is widely used for halogenated derivatives (), while flash chromatography is preferred for polar intermediates ().

Physicochemical Properties

Table 3: Physical Properties

Compound Melting Point (°C) Solubility (Predicted) Stability Notes Reference
Methyl 2-(di(tert-Boc)amino)-3-(5-hydroxypyridin-2-yl)propanoate 163 (decomp.) Moderate in EtOAc/hexanes Sensitive to hydrolysis
(E)-3-(6-Aminopyridin-3-yl)acrylic acid Not reported High in polar solvents Air-sensitive (amino group)

Key Observations:

  • Solubility: Amino or hydroxy groups () enhance polar solvent compatibility, whereas halogenated analogs () may require nonpolar solvents.

Research Implications

  • Medicinal Chemistry : Bromine in the target compound positions it as a versatile intermediate for kinase inhibitors or PROTACs, whereas trifluoromethyl derivatives () are prioritized for CNS drugs.
  • Materials Science : Conjugated acrylates with electron-withdrawing groups () could serve as organic semiconductors.

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